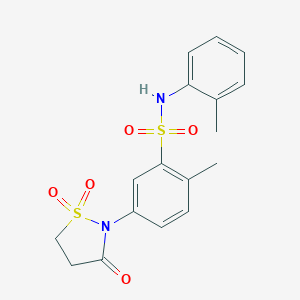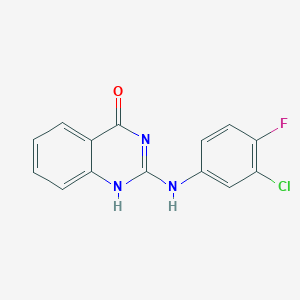
5-(benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the triazine family. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, it is believed that the compound interacts with certain enzymes or proteins in the body, leading to changes in their activity. This may result in the compound's biological activity, such as its potential anticancer or antimicrobial activity.
Biochemical and Physiological Effects:
5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cell lines in vitro. It has also been shown to have potential antimicrobial activity against various bacterial strains. Additionally, it has been shown to have potential catalytic activity in the synthesis of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its high yield and purity. Additionally, the compound has potential applications in various scientific research fields, making it a versatile building block for the synthesis of other compounds. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one. One direction is the synthesis of new compounds using 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one as a building block. These compounds may have potential biological activity, such as anticancer or antimicrobial activity. Another direction is the study of the compound's mechanism of action, which may lead to a better understanding of its biological activity. Additionally, the compound's potential catalytic activity may be further explored for the synthesis of new compounds.
Métodos De Síntesis
The synthesis of 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been achieved using different methods. One of the most common methods involves the reaction of benzhydrylamine with 6-methyl-1,2,4-triazin-3,5(2H,4H)-dione in the presence of a suitable catalyst. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the reaction is typically high, and the purity of the product can be improved using recrystallization techniques.
Aplicaciones Científicas De Investigación
5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one has potential applications in scientific research. It has been used as a building block for the synthesis of various compounds with potential biological activity. For example, it has been used in the synthesis of compounds with potential anticancer activity. The compound has also been used in the synthesis of compounds with potential antimicrobial activity. Additionally, it has been used as a ligand in the synthesis of metal complexes with potential catalytic activity.
Propiedades
Nombre del producto |
5-(benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Fórmula molecular |
C17H16N4O |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
5-(benzhydrylamino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C17H16N4O/c1-12-16(19-17(22)21-20-12)18-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,18,19,21,22) |
Clave InChI |
XWIOILBBGSLPNL-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=NNC(=O)N=C1NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)

![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)


![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)